REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][CH2:9][CH2:10][CH2:11][CH:12]1[C:13]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)=[C:14]([OH:18])[C:15](=[O:17])[O:16]1.[CH3:25][OH:26].[Pd:27]>>[OH:8][CH2:9][CH2:10][CH2:11][CH:12]1[C:13]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)=[C:14]([OH:18])[C:15](=[O:17])[O:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1OC(CCCOCc2ccccc2)C(c2ccccc2)=C1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OC(CCCO)C(c2ccccc2)=C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |